molecular formula C20H19N3O5 B2987808 N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 941944-27-0

N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2987808
CAS No.: 941944-27-0
M. Wt: 381.388
InChI Key: BSYCNIKOUOZNMC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 1-phenyl-substituted dihydropyridazine core. Key structural features include:

  • A 4-methoxy group on the pyridazine ring.
  • A 6-oxo (keto) group at the pyridazine 6-position.
  • A carboxamide linkage at the 3-position, connected to a 3,4-dimethoxyphenyl substituent.
  • A 1-phenyl group attached to the pyridazine nitrogen.

Its structural complexity and substituent diversity make it a candidate for comparative analysis with analogs (see Table 1) .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-26-15-10-9-13(11-16(15)27-2)21-20(25)19-17(28-3)12-18(24)23(22-19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYCNIKOUOZNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium dithionite .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

N-(3-Bromophenyl)-4-Methoxy-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide

  • Key Difference : Replaces the 3,4-dimethoxyphenyl group with a 3-bromophenyl substituent.
  • Impact : Bromine’s electron-withdrawing nature may reduce solubility compared to methoxy groups. This substitution could alter binding interactions in biological systems due to steric and electronic effects .

N-(3,4-Dimethylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS 369404-26-2)

  • Key Differences: 3,4-Dimethylphenyl group instead of 3,4-dimethoxyphenyl. No 4-methoxy group on the pyridazine ring.
  • The absence of the 4-methoxy group simplifies the pyridazine ring’s electronic profile .

Modifications on the Pyridazine Core

N-(3,4-Dimethoxyphenyl)-1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS 923153-24-6)

  • Key Difference : A 1-methyl group replaces the 1-phenyl substituent.
  • However, the loss of the phenyl ring’s π-system might diminish aromatic stacking interactions .

N-(3,4-Dimethoxyphenyl)-4-Methoxy-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS 941926-95-0)

  • Key Difference : 4-Methylphenyl group replaces the 1-phenyl substituent.
  • Impact : The methyl group introduces mild hydrophobicity, which could affect membrane permeability. The molecular formula (C21H21N3O5) and weight (395.41 g/mol) are identical to the target compound’s close analogs .

Functional Group Alterations

4-Hydroxy-N-[(1E)-(Methoxyimino)Methyl]-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide (CAS 339015-81-5)

  • Key Differences: 4-Hydroxy group replaces the 4-methoxy group. Methoxyimino methyl substituent on the carboxamide.
  • The methoxyimino group introduces conformational rigidity .

Structural and Physicochemical Comparison (Table 1)

Compound Name R1 (Pyridazine) R2 (1-Position) Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-methoxy Phenyl 3,4-dimethoxyphenyl Not provided Not provided
N-(3-Bromophenyl)-4-methoxy-6-oxo-1-phenyl-... 4-methoxy Phenyl 3-bromophenyl Not provided Not provided
N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide None Not specified 3,4-dimethylphenyl C14H15N3O2 257.29
N-(3,4-Dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide None Methyl 3,4-dimethoxyphenyl C15H17N3O4 303.32
N-(3,4-Dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-... 4-methoxy 4-Methylphenyl 3,4-dimethoxyphenyl C21H21N3O5 395.41
4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-... 4-hydroxy Phenyl Methoxyimino methyl C13H12N4O4 288.26

Biological Activity

N-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N3O5C_{20}H_{19}N_{3}O_{5} with a molecular weight of 365.4 g/mol. The compound features multiple functional groups, including methoxy and carbonyl groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H19N3O5
Molecular Weight365.4 g/mol
IUPAC NameN-(3,4-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
CAS Number941944-27-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in various therapeutic contexts, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved the modulation of cell cycle progression and induction of apoptosis.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various animal models.

Research Findings on Anti-inflammatory Activity

In a recent animal study, administration of this compound led to a significant reduction in edema and pain response compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3,4-DimethoxyphenethylamineSimilar methoxy groupsNeurotransmitter precursor
3,4-DimethoxyphenolLacks pyridazine coreAntioxidant properties
N-(4-Ethoxyphenyl)-4-methoxy...Different phenyl substitutionPotential anti-cancer activity

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